Vinyl neononanoate

Description

The exact mass of the compound Vinyl neononanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Vinyl neononanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vinyl neononanoate including the price, delivery time, and more detailed information at info@benchchem.com.

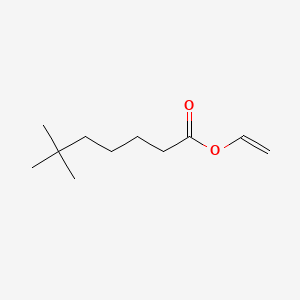

Structure

3D Structure

Properties

IUPAC Name |

ethenyl 6,6-dimethylheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-5-13-10(12)8-6-7-9-11(2,3)4/h5H,1,6-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZPMFHFKXZDRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068954 | |

| Record name | Vinyl neononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54423-67-5 | |

| Record name | Neononanoic acid, ethenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054423675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neononanoic acid, ethenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinyl neononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl neononanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Vinyl neononanoate CAS 54423-67-5 chemical properties

Chemical Architecture, Polymerization Kinetics, and Hydrophobic Matrix Engineering

Executive Summary

Vinyl neononanoate (CAS 54423-67-5) is a specialty vinyl ester monomer derived from neononanoic acid, a highly branched carboxylic acid.[1] Unlike linear vinyl esters (e.g., vinyl laurate), vinyl neononanoate is characterized by its

This guide details the physicochemical profile, polymerization mechanisms, and application vectors of vinyl neononanoate, specifically for researchers in polymer chemistry and material science applications within drug delivery matrices and medical device coatings.

Part 1: Molecular Architecture & Physicochemical Profile

The "Neo" Structure Defined

The defining feature of vinyl neononanoate is the quaternary carbon atom in the alpha position relative to the carbonyl group. While linear esters expose the ester linkage to nucleophilic attack, the bulky alkyl groups in vinyl neononanoate create a steric shield.

Key Structural Impact:

-

Hydrolytic Stability: The ester bond is protected from water and ions (H+, OH-), preventing hydrolysis even in high pH environments (e.g., concrete/masonry).

-

Glass Transition (

) Modulation: The rigid, bulky side group restricts polymer chain rotation, resulting in a homopolymer

Physicochemical Data Table

| Property | Value | Context for Application |

| CAS Number | 54423-67-5 | Unique Identifier |

| Molecular Formula | Monomer MW: 184.28 g/mol | |

| Boiling Point | ~188°C | Low volatility; stable during high-temp processing |

| Density | 0.887 g/cm³ (25°C) | Lighter than water; facilitates emulsion stability |

| Solubility (Water) | ~13 mg/L (ppm) | Extremely hydrophobic; ideal for water-barrier films |

| Homopolymer | +60°C (approx) | Acts as a "hard" monomer in copolymer systems |

| Flash Point | 62°C | Combustible liquid (handling safety required) |

Part 2: Mechanism of Hydrolytic Resistance (The Umbrella Effect)

To understand why vinyl neononanoate is selected over standard vinyl acetate, one must visualize the "Umbrella Effect." In standard esters, the carbonyl carbon is accessible. In neo-esters, the

Visualization: Steric Hindrance Mechanism

The following diagram illustrates the steric shielding mechanism that blocks hydrolysis.

Figure 1: The "Umbrella Effect" mechanism where alpha-branching sterically hinders nucleophilic attack on the ester linkage.

Part 3: Polymerization Kinetics & Protocols

Reactivity Ratios

Vinyl neononanoate exhibits radical polymerization kinetics similar to vinyl acetate (VAc) but distinct from acrylates.

-

With Vinyl Acetate:

,-

Implication: They copolymerize randomly and easily. This allows for the synthesis of uniform polymer chains where the "neo" monomer protects the adjacent vinyl acetate units from hydrolysis (neighboring group effect).

-

-

With Acrylates (e.g., Butyl Acrylate): Reactivity ratios differ significantly.

-

Implication: A batch process will lead to compositional drift (heterogeneous polymer).

-

Protocol: Starved-Feed Emulsion Polymerization

To ensure uniform incorporation of vinyl neononanoate into an acrylic or methacrylic backbone (crucial for medical coatings), a Starved-Feed protocol is required.

Objective: Synthesize a hydrophobic, hydrolysis-resistant latex for controlled release coatings.

Reagents:

-

Monomers: Vinyl Neononanoate (20%), Methyl Methacrylate (40%), Butyl Acrylate (40%).

-

Surfactant: Sodium Dodecyl Sulfate (SDS) or non-ionic alternative (e.g., ethoxylated alcohol).

-

Initiator: Ammonium Persulfate (APS).

-

Buffer: Sodium Bicarbonate (to maintain pH 4-5).

Step-by-Step Methodology:

-

Reactor Charge (The Heel):

-

Load reactor with deionized water, buffer, and 5% of the total monomer pre-emulsion.

-

Heat to 80°C under nitrogen purge.

-

-

Seed Formation:

-

Add 10% of the initiator solution.

-

Wait 15-20 minutes for the "blue haze" (formation of seed particles).

-

-

Starved Feed (The Critical Step):

-

Feed the remaining monomer pre-emulsion and initiator solution concurrently over 3-4 hours.

-

Scientific Rationale: By keeping the instantaneous monomer concentration low ("starved"), the polymer composition is dictated by the feed rate rather than the inherent reactivity ratios, ensuring a random copolymer distribution.

-

-

Post-Polymerization (Chaser):

-

Add redox couple (e.g., t-BHP/SFS) to consume residual monomers (target <500 ppm for safety).

-

-

Filtration:

-

Filter through 100-mesh screen to remove coagulum.

-

Visualization: Emulsion Workflow

Figure 2: Starved-feed emulsion polymerization workflow to ensure uniform monomer incorporation.

Part 4: Applications in Advanced Materials & Pharma

While vinyl neononanoate is not an Active Pharmaceutical Ingredient (API), its role as a functional excipient and material intermediate is critical in MedTech.

Controlled Release Matrices

The extreme hydrophobicity (Solubility ~13 ppm) of vinyl neononanoate makes it an excellent candidate for hydrophobic modification of drug delivery systems.

-

Mechanism: Incorporating 10-20% vinyl neononanoate into a hydrophilic matrix (e.g., PVA or HPMC) reduces water uptake and swelling.

-

Result: This slows the diffusion of water-soluble drugs, extending the release profile from hours to days.

Biocompatible Surface Coatings

Medical devices (catheters, guide wires) require coatings that resist hydrolytic degradation by body fluids.

-

Application: Copolymers of Vinyl Neononanoate and Vinyl Pyrrolidone (NVP).

-

Benefit: The NVP provides lubricity, while the Vinyl Neononanoate anchors the coating to the device and prevents the coating from dissolving prematurely in the bloodstream.

References

-

Hexion (Westlake Epoxy). (2020). VeoVa™ Vinyl Ester Monomers: Technical Data Sheet. Retrieved from [Link]

-

Van den Brink, M., et al. (2001).[3] On-line monitoring and composition control of the emulsion copolymerization of VeoVa 9 and butyl acrylate by Raman spectroscopy. Polymer Reaction Engineering.[3] Retrieved from [Link]

-

PubChem. (2024). Neononanoic acid, ethenyl ester (Compound Summary).[1][4][3][5] National Library of Medicine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of Vinyl Ester of Neononanoic Acid

Abstract: This technical guide provides a comprehensive analysis of the molecular structure of the vinyl ester of neononanoic acid, a key monomer in the production of high-performance polymers. Commonly known by trade names such as VeoVa™ 9, this compound's unique architecture, characterized by a highly branched "neo-acid" moiety, imparts exceptional properties to the resulting polymers, including superior hydrophobicity, chemical resistance, and durability. This document will elucidate the structural features through an examination of its constituent parts, spectroscopic verification, and the profound relationship between its structure and function. Detailed experimental protocols for structural analysis are provided for researchers and scientists in polymer chemistry and material science.

Introduction to Vinyl Neononanoate

The vinyl ester of neononanoic acid, systematically known as ethenyl neononanoate, is a specialty monomer with the chemical formula C₁₁H₂₀O₂.[1][2] It is produced from neononanoic acid, a C9 synthetic saturated monocarboxylic acid. The defining characteristic of this monomer is the highly branched, sterically hindered alkyl group derived from the "neo-acid".[3][4] This intricate structure is the primary determinant of the desirable properties it imparts to copolymers, such as those used in specialty emulsion paints, coatings, and adhesives.[4][5]

Deconstructing the Molecular Architecture

The structure of vinyl neononanoate can be best understood by examining its three core components: the neononanoic acid backbone, the vinyl group, and the ester linkage that joins them.

The Neononanoic Acid Moiety: A Foundation of Stability

Neononanoic acid is not a single compound but a mixture of isomers of branched-chain C9 carboxylic acids.[3] The most critical structural feature is the presence of a tertiary or quaternary alpha-carbon, meaning the carbon atom adjacent to the carboxyl group is bonded to three or four other carbon atoms, respectively.[3][6] This high degree of branching creates significant steric hindrance around the ester group once formed. This "bulky" group acts as a protective shield, enhancing thermal and hydrolytic stability.[3][5]

The Vinyl Group: The Gateway to Polymerization

The vinyl group (CH₂=CH-) is the site of reactivity for this monomer.[4] It readily participates in free-radical polymerization, allowing it to copolymerize with other monomers like vinyl acetate and acrylates.[4][7] The properties of the final polymer can be precisely tailored by adjusting the ratio of vinyl neononanoate in the polymer backbone.

The Ester Linkage: Connecting Structure to Function

The ester linkage (-C(=O)O-) connects the reactive vinyl group to the stable, bulky neononanoic acid chain. While ester groups can be susceptible to hydrolysis, the steric hindrance provided by the branched alkyl chain of neononanoic acid sterically protects this linkage.[8] This "umbrella effect" makes the resulting polymers highly resistant to alkaline conditions, a critical feature for coatings applied to substrates like concrete.

The assembled structure of a representative isomer of vinyl neononanoate is visualized below.

Caption: General molecular structure of Vinyl Neononanoate.

Spectroscopic Verification of the Molecular Structure

The proposed structure is confirmed through various analytical techniques. Each method provides a unique piece of the puzzle, and together they offer a definitive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the vinyl protons in the region of 4.5-7.5 ppm. The protons on the carbon adjacent to the ester oxygen would appear as a distinct multiplet. The numerous protons on the branched alkyl chain would result in a complex series of overlapping signals in the upfield region (0.8-2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum provides clear evidence for the key functional groups. The carbonyl carbon of the ester would appear around 170-175 ppm. The two carbons of the vinyl group would have distinct signals in the 100-140 ppm range. The carbons of the highly branched alkyl chain would be found in the 10-50 ppm region.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present. Key absorption bands for vinyl neononanoate would include:

-

A strong C=O stretching vibration for the ester group, typically around 1730-1750 cm⁻¹.

-

A C=C stretching vibration for the vinyl group, usually near 1640 cm⁻¹.

-

C-O stretching vibrations for the ester linkage in the 1100-1300 cm⁻¹ region.

-

C-H stretching and bending vibrations for the alkyl and vinyl groups.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the molecule and provides insight into its fragmentation pattern. For vinyl neononanoate (C₁₁H₂₀O₂), the molecular ion peak [M]⁺ would be observed at an m/z ratio of approximately 184.28.[1][9] Common fragmentation patterns would involve the loss of the vinyl group or cleavage at various points along the branched alkyl chain.

| Physicochemical Properties | Value | Reference |

| Molecular Formula | C₁₁H₂₀O₂ | [10] |

| Molecular Weight | 184.28 g/mol | [9] |

| CAS Number | 54423-67-5 | [9] |

| Density | ~0.887 g/mL at 25 °C | [10] |

| Boiling Point | ~188 °C | [10] |

| Refractive Index | ~1.441 at 20 °C | [10] |

The Structure-Property Relationship: From Molecule to Material Performance

The unique molecular structure of vinyl neononanoate directly translates into the high-performance characteristics of the polymers it forms.

Caption: Influence of molecular features on material properties.

The highly branched, bulky aliphatic structure is responsible for:

-

Hydrophobicity: The large non-polar alkyl group repels water, leading to excellent water resistance and low water absorption in derived coatings.[5][7]

-

Chemical Stability: The steric hindrance around the ester group provides exceptional resistance to hydrolysis, especially in alkaline environments.[5][8]

-

Durability: The saturated alkyl structure is very stable and resistant to UV degradation, contributing to the long-term weatherability of coatings.

Experimental Protocols

Protocol for NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of vinyl neononanoate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a spectrometer with a minimum field strength of 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.

-

Tune and shim the probe to ensure optimal resolution.

-

Set the sample temperature to 25 °C.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse proton spectrum.

-

Use a spectral width of approximately 15 ppm, centered around 5 ppm.

-

Set the relaxation delay to at least 1 second and acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a spectral width of approximately 220 ppm, centered around 100 ppm.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the ¹H NMR signals and identify the chemical shifts of all peaks.

-

Protocol for FT-IR Spectroscopic Analysis

-

Sample Preparation:

-

For Attenuated Total Reflectance (ATR) FT-IR, place a single drop of the liquid vinyl neononanoate sample directly onto the ATR crystal.

-

For transmission FT-IR, place a small drop of the sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

-

Instrument Setup:

-

Use a Fourier-Transform Infrared spectrometer.

-

Ensure the sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal or clean salt plates.

-

Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum. The resolution should be set to at least 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the wavenumbers (cm⁻¹) of the major absorption bands and correlate them to the corresponding functional group vibrations.

-

Conclusion

The molecular structure of the vinyl ester of neononanoic acid is a prime example of sophisticated chemical design. Its signature feature—a highly branched alkyl group attached to a polymerizable vinyl ester—creates a monomer that imparts a combination of hardness, hydrophobicity, and exceptional chemical and UV resistance to polymers.[4] Understanding this intricate structure is fundamental for researchers and scientists aiming to develop advanced materials for demanding applications, from durable architectural coatings to high-performance industrial adhesives. The analytical protocols detailed herein provide a robust framework for the verification and study of this and similar complex monomer systems.

References

- Benchchem. A Comparative Analysis of Neononanoic Acid and Isononanoic Acid for Researchers and Drug Development Professionals.

-

Hexion Inc. (2014). Technical Data Sheet - VeoVa 9 Vinyl Ester. Available from: [Link]

- Chongqing Chemdad Co., Ltd. VINYL NEONONANOATE.

-

PCI Magazine. (2013). Branched Vinyl Ester Monomers. Available from: [Link]

- Ataman Kimya. NEONONANOIC ACID.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94568, Neononanoic acid, ethenyl ester. Available from: [Link]

- Ataman Kimya. VINYL NEODECANOATE(VİNİL NEODEKANOAT).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65294, Vinyl neodecanoate. Available from: [Link]

-

Wikipedia. (n.d.). Vinyl neodecanoate. Available from: [Link]

-

Hexion Inc. (n.d.). VeoVa House. Available from: [Link]

- Hebei Shield Excellence Technology Co.,Ltd. (n.d.). Neodecanoic Acid-Prime Grade(SC10).

Sources

- 1. Neononanoic acid, ethenyl ester | C11H20O2 | CID 94568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. hpwcdneu2p.azureedge.net [hpwcdneu2p.azureedge.net]

- 5. pcimag.com [pcimag.com]

- 6. ark-chem.co.jp [ark-chem.co.jp]

- 7. VeoVa House | Hexion [hexion.com]

- 8. atamankimya.com [atamankimya.com]

- 9. Vinyl neononanoate, mixture of isomers Vinyl neononanoate 54423-67-5 [sigmaaldrich.com]

- 10. VINYL NEONONANOATE Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

Glass transition temperature (Tg) of poly(vinyl neononanoate) homopolymer

Technical Guide: Glass Transition Temperature ( ) of Poly(vinyl neononanoate) Homopolymer

Executive Summary

The glass transition temperature (

This value represents a significant deviation from linear vinyl ester analogs (e.g., poly(vinyl nonanoate),

For drug development professionals, PVNN offers a unique combination of high hydrophobicity , hydrolytic stability , and a rigid amorphous state at body temperature (

Molecular Architecture & Determinants

The "Neo" Effect

The

-

Linear Isomers (e.g., Vinyl Nonanoate): Long, flexible alkyl chains act as internal plasticizers, increasing free volume and lowering

. -

Branched Isomers (Vinyl Neononanoate / VeoVa™ 9): The neononanoate group contains a tertiary carboxylic acid structure (versatic acid derivative). The bulky, highly branched alkyl group adjacent to the ester linkage acts as a "steric umbrella."

Comparative Landscape

The following table contextualizes PVNN against related vinyl esters to highlight the impact of branching.

| Polymer | Side Chain Carbon Count | Structure | Mechanism | |

| Poly(vinyl neononanoate) | C9 | Highly Branched (Neo) | +70 | Steric Locking |

| Poly(vinyl pivalate) | C5 | Branched (Neo) | +86 | Short/Rigid |

| Poly(vinyl acetate) | C2 | Short Linear | +30 | Moderate Mobility |

| Poly(vinyl propionate) | C3 | Short Linear | +10 | Internal Plasticization |

| Poly(vinyl versatate) (VeoVa 10) | C10 | Branched (Neo) | -3 | Bulk vs. Tail Length Balance |

| Poly(vinyl laurate) | C12 | Long Linear | -10 | High Plasticization |

Technical Insight: Note the drop from C5 (Pivalate,

) to C9 (Neononanoate,) and C10 (Versatate, ). As the alkyl tail on the branched structure grows, the "plasticization effect" of the tail eventually competes with the "locking effect" of the quaternary carbon. At C9, the locking effect still dominates, maintaining a high .

Mechanistic Diagram (Graphviz)

Figure 1: Causal pathway linking the specific "Neo" molecular architecture to the macroscopic thermal transition temperature.

Synthesis Protocol: Controlled Radical Polymerization

To obtain a defined homopolymer for precise

Materials

-

Monomer: Vinyl Neononanoate (Commercial trade name: VeoVa™ 9). Note: Must be purified via basic alumina column to remove inhibitors (hydroquinone).

-

CTA (Chain Transfer Agent): Xanthates are preferred for vinyl esters (e.g., O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate).

-

Initiator: AIBN (2,2'-Azobisisobutyronitrile).

-

Solvent: 1,4-Dioxane or Anhydrous Toluene.

Step-by-Step Workflow

-

Stoichiometry Setup: Target a Degree of Polymerization (DP) of 200 to ensure

reaches the plateau value (Flory-Fox limit).-

Ratio: [Monomer]:[CTA]:[Initiator] = 200:1:0.2.

-

-

Degassing: Combine reagents in a Schlenk tube. Perform 3-4 freeze-pump-thaw cycles to remove oxygen (critical for RAFT).

-

Polymerization:

-

Immerse in oil bath at 70°C .

-

Time: 12–24 hours (Monitor conversion via NMR; stop at ~60-70% to prevent branching/gelation).

-

-

Purification (Crucial for Tg Accuracy):

-

Precipitate the reaction mixture into cold Methanol (PVNN is hydrophobic and will precipitate).

-

Re-dissolve in THF and re-precipitate (2x) to remove unreacted monomer. Residual monomer acts as a plasticizer and will artificially lower the measured

.

-

-

Drying: Vacuum oven at

for 48 hours.

Characterization: Measuring (DSC Protocol)

Differential Scanning Calorimetry (DSC) is the standard for

The Heat-Cool-Heat Cycle

-

Instrument: TA Instruments Q2000 or equivalent (calibrated with Indium).

-

Sample Mass: 5–10 mg in Tzero Aluminum pans (hermetically sealed).

-

Purge Gas: Nitrogen (50 mL/min).

Protocol Steps

-

Equilibrate: at

. -

First Heating (Erasure): Ramp

/min to-

Purpose: Removes physical aging, solvent residues, and thermal history from processing.

-

-

Cooling: Ramp

/min down to-

Purpose: Creates a standard thermal history with a defined cooling rate.

-

-

Second Heating (Measurement): Ramp

/min to-

Analysis: Determine

at the midpoint of the step transition in the heat flow signal.

-

DSC Logic Diagram (Graphviz)

Figure 2: The mandatory "Heat-Cool-Heat" cycle ensures the measured

Pharmaceutical Applications: Why Matters

In drug delivery, specifically Amorphous Solid Dispersions (ASDs) , the polymer matrix must maintain the drug in a high-energy amorphous state and prevent recrystallization.

The "Rule of 50"

For an ASD to be stable at room temperature (

-

Storage:

. -

Target

:

While PVNN (

Hydrophobic Shielding

Most high-

-

PVNN Advantage: The "Neo" structure makes PVNN extremely hydrophobic and resistant to hydrolysis.

-

Application: Using PVNN as a coating or a hydrophobic block in a block copolymer (e.g., PEG-b-PVNN) creates a moisture-impermeable shield that maintains the structural integrity of the dosage form, even in high-humidity environments.

References

-

Hexion (Westlake Epoxy). (2022).[2] VeoVa™ 9 Vinyl Ester Monomer Technical Data Sheet. Retrieved from [Link] (Confirming

of homopolymer as +70°C).[3] -

Van Westrenen, W. J., & Weber, C. J. (2013). Branched Vinyl Ester Monomers: Enhancing Performance in Coatings and Adhesives. PCI Magazine. Retrieved from [Link] (Discussing the steric "umbrella" effect and

variations). - Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry.

Reactivity ratios of vinyl neononanoate in radical polymerization

An In-depth Technical Guide to the Reactivity Ratios of Vinyl Neodecanoate in Radical Polymerization

Abstract

Vinyl neodecanoate (VNN), commercially known as VeoVa™ 10, is a critical hydrophobic modifying monomer used extensively in the production of polymer lattices for coatings, adhesives, and other industrial applications. Its unique branched structure imparts exceptional hydrolytic stability, water resistance, and durability to copolymers. A fundamental understanding of its copolymerization behavior, quantified by its reactivity ratios, is paramount for designing polymers with tailored microstructures and predictable performance characteristics. This guide provides a comprehensive overview of the theoretical and practical aspects of VNN reactivity ratios in radical polymerization. We delve into the IUPAC-recommended methodologies for their accurate determination, present known reactivity data with key comonomers such as vinyl acetate and acrylates, and translate this scientific knowledge into field-proven insights for polymer synthesis and application development.

Introduction: The Significance of Vinyl Neodecanoate in Polymer Chemistry

Vinyl neodecanoate is the vinyl ester of neodecanoic acid, a highly branched C10 carboxylic acid.[1] This monomer's molecular architecture is central to its function. The bulky, tertiary-substituted α-carbon structure provides a powerful steric shield to the ester linkage. When incorporated into a polymer backbone, this "umbrella" effect not only protects the VNN ester group itself but also shields adjacent, more vulnerable monomer units—most notably vinyl acetate—from alkaline hydrolysis.[2][3] This dramatically enhances the durability of the resulting polymer, making VNN-copolymers highly suitable for demanding applications like exterior paints, plasters, and industrial coatings.[4]

However, the final properties of a VNN-copolymer are not dictated by its mere presence, but by how it is arranged along the polymer chain. This arrangement—be it random, alternating, or blocky—is a direct consequence of the relative reaction rates of VNN and its comonomer with the growing radical chain ends. These relative rates are quantified by the monomer reactivity ratios . Therefore, for any researcher or formulator, a thorough grasp of VNN's reactivity ratios is not an academic exercise; it is the foundational principle for controlling polymer microstructure and, ultimately, achieving desired end-use properties like scrub resistance, chemical stability, and weatherability.[3]

Theoretical Framework: Understanding Radical Copolymerization and Reactivity Ratios

In a radical copolymerization involving two monomers, M₁ (e.g., VNN) and M₂ (e.g., vinyl acetate), the growing polymer chain can have one of two types of active radical ends: one ending in an M₁ unit (~M₁•) and one ending in an M₂ unit (~M₂•). Each of these radical ends can react with either of the two monomers present in the system, leading to four distinct propagation reactions.

Caption: The four propagation reactions in binary radical copolymerization.

The rates of these reactions are governed by their respective rate constants (k₁₁, k₁₂, k₂₁, k₂₂). The reactivity ratios , r₁ and r₂, are defined as the ratio of the homopropagation rate constant to the crosspropagation rate constant for a given radical chain end:

-

r₁ = k₁₁ / k₁₂ : This ratio defines the preference of a radical ending in M₁ (~M₁•) to add another M₁ monomer versus an M₂ monomer.

-

r₂ = k₂₂ / k₂₁ : This ratio defines the preference of a radical ending in M₂ (~M₂•) to add another M₂ monomer versus an M₁ monomer.

The relationship between the monomer feed composition (f₁ and f₂) and the instantaneous copolymer composition (F₁ and F₂) is described by the Mayo-Lewis equation :

F₁ = (r₁f₁² + f₁f₂) / (r₁f₁² + 2f₁f₂ + r₂f₂²)

The values of r₁ and r₂ provide critical insight into the resulting copolymer structure:

-

r₁ > 1 : The ~M₁• radical prefers to add M₁.

-

r₁ < 1 : The ~M₁• radical prefers to add M₂.

-

r₁ ≈ 0 : The ~M₁• radical adds only M₂.

-

r₁r₂ ≈ 1 : This signifies an "ideal" or "random" copolymerization. The monomer distribution is random, and the copolymer composition is close to the feed composition. This is often desirable for producing homogeneous materials.[3]

-

r₁r₂ ≈ 0 : This indicates a tendency toward alternation. Each radical prefers to react with the other monomer, leading to an alternating M₁-M₂-M₁-M₂ sequence.

-

r₁ > 1 and r₂ > 1 : This is a rare case where both radicals prefer to homopolymerize, leading to blockiness or a mixture of two homopolymers.

Experimental Determination of Reactivity Ratios: An IUPAC-Informed Protocol

The accurate determination of reactivity ratios is a rigorous process. While historical linearization methods like the Fineman-Ross and Kelen-Tüdős plots exist, they are now known to distort the error structure of the data and can lead to biased results.[5][6] The current authoritative standard, as recommended by IUPAC, is to use a non-linear least squares (NLLS) fitting of the copolymerization data, which provides a more accurate and statistically sound estimation.[5][7]

Caption: Recommended experimental workflow for determining reactivity ratios.

Step-by-Step Experimental Protocol

This protocol outlines a typical low-conversion batch polymerization experiment for determining the reactivity ratios of VNN (M₁) with a comonomer (M₂).

-

Monomer and Reagent Preparation:

-

Causality: Impurities can act as inhibitors or chain transfer agents, skewing kinetic results.

-

Purify VNN and the comonomer (e.g., vinyl acetate) by passing them through a column of basic alumina to remove inhibitors like hydroquinone.

-

Purify the radical initiator (e.g., 2,2'-Azobisisobutyronitrile, AIBN) by recrystallization from a suitable solvent like methanol.

-

Degas all solvents to be used by sparging with an inert gas (N₂ or Ar).

-

-

Copolymerization Reactions:

-

Prepare a series of at least five reaction mixtures with varying initial monomer mole fractions (f₁). A good range to cover is f₁ = 0.2, 0.4, 0.5, 0.6, and 0.8.

-

In a series of reaction vessels (e.g., sealed ampoules or a jacketed reactor under inert atmosphere), add the calculated amounts of VNN, comonomer M₂, and a fixed concentration of AIBN (e.g., 0.1 mol%).

-

Place the vessels in a constant temperature bath (e.g., 60 °C) to initiate polymerization.

-

Causality: The Mayo-Lewis equation in its simple form assumes the monomer feed ratio (f₁) is constant. This is only true at very low conversions. Terminating the reaction early ensures this assumption holds.

-

Terminate the reactions at low conversion (<10%) by rapidly cooling the vessels and introducing an inhibitor (e.g., hydroquinone solution). The reaction time will need to be determined empirically for each system.

-

-

Copolymer Isolation and Purification:

-

Precipitate the formed copolymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or heptane).

-

Causality: This step is crucial to remove all unreacted monomers, which would interfere with the subsequent composition analysis.

-

Filter the precipitated polymer, redissolve it in a suitable solvent (e.g., THF or chloroform), and re-precipitate. Repeat this process at least twice.

-

Dry the purified copolymer to a constant weight under vacuum.

-

-

Analysis:

-

Conversion (X): Determine the total monomer conversion gravimetrically from the mass of the dried, purified polymer and the initial mass of the monomers.

-

Copolymer Composition (F₁): The most common and reliable method is ¹H NMR spectroscopy.[8]

-

Dissolve a known amount of the dry copolymer in a deuterated solvent (e.g., CDCl₃).

-

Acquire the ¹H NMR spectrum.

-

Identify characteristic, non-overlapping proton signals for each monomer unit in the polymer backbone. For a VNN/VAc copolymer, this could be the methine proton of the VAc backbone (-O-CH(CH₃)-) versus signals from the bulky alkyl group of VNN.

-

Calculate the mole fraction of each monomer in the copolymer (F₁ and F₂) by integrating these respective signals and normalizing the areas.

-

-

-

Data Calculation (NLLS):

-

Using specialized software (or custom scripts), perform a non-linear least-squares regression on the dataset (f₁, F₁).[5] The algorithm fits the data directly to the Mayo-Lewis equation (or its integrated form if conversion is higher) to find the values of r₁ and r₂ that minimize the sum of the squared residuals between the experimental and calculated F₁ values.

-

The final result should be reported as the point estimates for r₁ and r₂ along with their 95% joint confidence interval (JCI), which provides a measure of the estimate's precision.[9]

-

Reactivity Ratios of Vinyl Neodecanoate with Common Comonomers

The copolymerization behavior of VNN is highly dependent on the chemical nature of its partner monomer. Below is a summary of known reactivity data.

Table 1: Reactivity Ratios for Vinyl Neodecanoate (M₁) in Radical Copolymerization

| Comonomer (M₂) | r₁ (VNN) | r₂ (Comonomer) | r₁ * r₂ | Copolymerization Behavior | Source(s) |

| Vinyl Acetate (VAc) | 0.99 | 0.92 | ~0.91 | Near-Ideal, Random | [2] |

| Styrene (St) | 1.23 | 28.60 | ~35.2 | Blocky / Tendency for Homopolymerization | [10] |

| Methyl Acrylate (MA) | ~0.01-0.03 | ~6-7 | ~0.06-0.21 | Non-ideal, gradient/blocky tendency | Inferred[2][8] |

*Values for Methyl Acrylate are inferred. Given that VNN and VAc have nearly identical reactivities, the reactivity ratios of VNN with MA are expected to be very similar to those reported for VAc with MA. This inference is supported by sources stating a significant difference in reactivity between vinyl esters and acrylates.[2]

Discussion and Field-Proven Insights

-

VNN and Vinyl Acetate (Ideal Partners): The reactivity ratios for the VNN/VAc pair are both close to 1, with a product (r₁r₂) of ~0.91.[2] This is a classic example of near-ideal random copolymerization.

-

Causality & Expertise: This is a highly favorable scenario from a process control and materials science perspective. It means that both monomers are incorporated into the polymer chain at nearly the same rate as their proportion in the monomer feed.[3] This prevents compositional drift as the polymerization proceeds, leading to a chemically homogeneous polymer with a uniform distribution of monomer units and a single, well-defined glass transition temperature (Tg).[3]

-

Trustworthiness (Self-Validating System): The practical result of this ideal behavior is that the unique properties of VNN—namely, its ability to sterically shield against hydrolysis—are imparted uniformly along every polymer chain. This ensures that there are no long, vulnerable sequences of pure polyvinyl acetate, leading to a product with reliably superior alkali and water resistance.[2][11]

-

-

VNN and Acrylates (A Controlled Challenge): There is a significant disparity in the reactivity of vinyl esters and acrylates. The acrylate radical is more stable and the monomer is more reactive. As inferred from vinyl acetate data, the acrylate comonomer (M₂) will have a very high reactivity ratio (r₂ >> 1), while VNN (M₁) will have a very low one (r₁ << 1).[2][8]

-

Causality & Expertise: In a simple batch polymerization, the more reactive acrylate monomer would be consumed much faster than the VNN. This would lead to a polymer that is rich in acrylate at the beginning of the reaction and rich in VNN at the end—a gradient copolymer. The resulting product would be heterogeneous, with poor film-forming properties and inconsistent performance.

-

Trustworthiness (Self-Validating System): To overcome this, industrial practice relies on semi-batch emulsion polymerization with a monomer-starved feed . In this process, a pre-emulsion of the monomer mixture is fed slowly into the reactor. The feed rate is controlled to be slower than the rate of polymerization. This keeps the instantaneous concentration of both monomers in the reactor very low, forcing the more reactive acrylate to copolymerize with the available VNN rather than homopolymerizing. This technique allows for the synthesis of homogeneous VNN/acrylate copolymers despite the unfavorable reactivity ratios, enabling formulators to combine the hydrophobicity of VNN with the distinct property sets of acrylics.[4]

-

-

VNN and Styrene (Highly Unfavorable): The reported reactivity ratios for styrene (r₂ = 28.60) and VNN (r₁ = 1.23) indicate that both radicals strongly prefer to add styrene.[10]

-

Causality & Expertise: This system has a very strong tendency to form blocks of polystyrene. It is extremely difficult to produce a random, homogeneous copolymer from this pair using conventional radical polymerization. The resulting product is more likely to be a blend of homopolymers or a very blocky copolymer, leading to phase separation and poor material properties. For these reasons, VNN and styrene are not typically used as primary comonomers where a uniform copolymer is desired.

-

Conclusion

The reactivity ratios of vinyl neononanoate are not just fundamental kinetic parameters; they are the key to unlocking its full potential as a high-performance modifying monomer. The near-ideal copolymerization behavior with vinyl acetate (r₁ ≈ r₂ ≈ 1) allows for the straightforward synthesis of chemically uniform copolymers with exceptional hydrolytic stability. In contrast, the significant reactivity difference with acrylic monomers necessitates more sophisticated polymerization strategies, such as monomer-starved emulsion polymerization, to achieve homogeneous incorporation. By understanding and applying the principles outlined in this guide, researchers and development professionals can expertly control the microstructure of VNN-based polymers, enabling the rational design of advanced materials with superior durability and performance for a wide range of applications.

References

-

PCI Magazine. (2013, November 1). Branched Vinyl Ester Monomers. [Link]

-

Hutchinson, R. A. (2024, June 11). IUPAC Recommendations for Estimating Copolymerization Reactivity Ratios. Macromolecules. [Link]

-

IUPAC. (2025). Experimental methods and data evaluation procedures for the determination of radical copolymerization reactivity ratios from composition data (IUPAC Recommendations 2025). [Link]

-

DTU Research Database. (2025). Experimental methods and data evaluation procedures for the determination of radical copolymerization reactivity ratios from composition data (IUPAC Recommendations 2025). [Link]

-

IUPAC. (2025, February 11). Radical Copolymerization Reactivity Ratios. [Link]

-

Gu, Y., et al. (2010). Block Copolymerization of Vinyl Acetate and Vinyl neo-Decanoate Mediated by Dithionodisulfide. Macromolecules, 43(10), 4500–4510. [Link]

-

IUPAC. Radical Copolymerization Reactivity Ratios (Provisional Recommendations). [Link]

-

Yamada, B., et al. (1978). Estimation of monomer reactivity ratios by nonlinear least‐squares procedure with consideration of the weight of experimental data. Journal of Polymer Science: Polymer Chemistry Edition, 16(7). [Link]

-

Ataman Kimya. VINYL NEODECANOATE. [Link]

-

Van Herk, A. M., et al. (2024). IUPAC recommended experimental methods and data evaluation procedures for the determination of radical copolymerization reactivity ratios from composition data. Polymer Chemistry. [Link]

-

OSPAR Commission. (2011). Background Document on neodecanoic acid, ethenyl ester. [Link]

-

Wu, S., et al. (2010, January 2). MASONRY COATINGS. CoatingsTech. [Link]

-

ChemRxiv. (2022). Accurate Determination of Reactivity Ratios for Copolymerization Reactions with Reversible Propagation Mechanisms. [Link]

-

Pitture e Vernici. (2017). The influence of the vinyl ester acid copolymerized to obtain environmentally friendly formulations. [Link]

-

Gisbir Kimya. VINYL NEODECANOATE(VİNİL NEODEKANOAT). [Link]

-

Mao, R., & Huglin, M. B. (1992). A new linear method to calculate monomer reactivity ratios by using high conversion copolymerization data: terminal model. Polymer. [Link]

-

ResearchGate. (2010). Block Copolymerization of Vinyl Acetate and Vinylneo-Decanoate Mediated by Dithionodisulfide. [Link]

-

ResearchGate. Differences using Fineman-Ross (F-R) and Kelen-Tüdős (K-T) methods. [Link]

-

PCI Magazine. (2016, November 1). Modification of Acrylic Emulsion Polymers with Vinyl Neo-Esters. [Link]

-

ResearchGate. (2019). Determination of Reactivity Ratios by NLLS. [Link]

-

Wiley Online Library. (2020, March 10). Estimation of Reactivity Ratios in the Copolymerization of Styrene and VeoVa‐10. [Link]

- Google Patents. (2016).

-

Noel, L. F. J., et al. (1994). Determination of the reactivity ratios of methyl acrylate with the vinyl esters vinyl acetate, vinyl 2,2-dimethyl-propanoate, and vinyl 2-ethylhexanoate. Journal of Polymer Science Part A: Polymer Chemistry, 32(11), 2223-2229. [Link]

-

Royal Society of Chemistry. Understanding copolymerisation kinetics for the design of functional copolymers via free radical polymerisation Supporting Information. [Link]

-

Atlantis Press. (2016). Preparation and Characterization of MMA/MAA/BA/VeoVa-10 Quaternary Co-polymer emulsion. [Link]

Sources

- 1. ospar.org [ospar.org]

- 2. pcimag.com [pcimag.com]

- 3. paint.org [paint.org]

- 4. pcimag.com [pcimag.com]

- 5. IUPAC recommended experimental methods and data evaluation procedures for the determination of radical copolymerization reactivity ratios from composi ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00270A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pure.tue.nl [pure.tue.nl]

- 9. iupac.org [iupac.org]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. atamankimya.com [atamankimya.com]

MSDS and safety data for vinyl neononanoate handling

An In-Depth Technical Guide to the Safe Handling of Vinyl Neodecanoate

Introduction: Understanding Vinyl Neodecanoate

Vinyl neodecanoate (CAS No. 51000-52-3 / 54423-67-5) is a versatile vinyl ester monomer utilized primarily as a modifying agent in the synthesis of polymers, such as vinyl acetate-based emulsions.[1][2] Its highly branched aliphatic structure imparts significant hydrophobicity, flexibility, and hydrolytic stability to the resulting copolymers. These properties are leveraged in the manufacturing of advanced coatings, adhesives, and construction materials.[2] However, the same reactivity that makes it a valuable monomer also necessitates a thorough understanding of its hazard profile and strict adherence to safety protocols. This guide provides a comprehensive overview of the material safety data for vinyl neodecanoate, offering field-proven insights and detailed protocols for its safe handling, storage, and disposal in a research and development environment.

Section 1: Physicochemical Properties

A foundational understanding of a chemical's physical properties is paramount for predicting its behavior under various laboratory conditions and for engineering appropriate safety controls. Vinyl neodecanoate is a combustible liquid with low water solubility.[2][3]

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₀O₂ / C₁₂H₂₂O₂ | [4][5][6] |

| Molecular Weight | ~184.27 g/mol / ~198.3 g/mol | [1][3][4] |

| Appearance | Colorless to light yellow liquid | [5][7] |

| Boiling Point | ~188 °C (lit.) | [2][3] |

| Density | ~0.887 g/mL at 25 °C (lit.) | [2][3] |

| Flash Point | >175 °F / ~62 °C (closed cup) | [1][3][8] |

| Autoignition Temp. | 588 °F / ~309 °C | [1][5][8] |

| Water Solubility | 13 µg/L at 25 °C (very low) | [2] |

| Vapor Pressure | 91 Pa at 25 °C | [2] |

Section 2: Hazard Identification and GHS Classification

According to aggregated GHS data, vinyl neodecanoate presents multiple health and environmental hazards.[4] The primary routes of occupational exposure are inhalation and dermal contact.[9]

Causality of Hazards:

-

Acute Toxicity (Inhalation): The volatility of the monomer, indicated by its vapor pressure, allows it to be inhaled.[2] Its chemical nature can cause harm to the respiratory system.[4]

-

Reproductive Toxicity: There is evidence to suggest that the compound may damage fertility or the unborn child.[4] This is a serious long-term health consideration that mandates stringent exposure controls.

-

Aquatic Toxicity: Its very low water solubility and chemical structure contribute to its classification as very toxic to aquatic life, with long-lasting effects.[10] Accidental release into waterways can cause significant environmental damage.[10]

| Hazard Class | GHS Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | ❗ | Warning |

| Reproductive Toxicity (Category 2) | H361: Suspected of damaging fertility or the unborn child | sağlık | Warning |

| Hazardous to the Aquatic Environment, Acute (Category 1) | H400: Very toxic to aquatic life | Çevre | Warning |

| Hazardous to the Aquatic Environment, Chronic (Category 1 & 2) | H410/H411: Very toxic/Toxic to aquatic life with long lasting effects | Çevre | Warning |

| Flammable Liquids (Category 4) | H227: Combustible liquid | None | Warning |

Section 3: Exposure Controls & Personal Protective Equipment (PPE)

Given the identified hazards, a multi-layered approach to exposure control is essential. This combines engineering controls with appropriate PPE to minimize risk. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for workers.[11][12]

Engineering Controls

-

Chemical Fume Hood: All handling of vinyl neodecanoate, including weighing, dispensing, and mixing, must be conducted within a properly functioning chemical fume hood. This is the primary engineering control to mitigate inhalation exposure to its vapors.[4]

-

Ventilation: Ensure adequate general room ventilation to supplement local exhaust systems.[10]

Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, consult a glove manufacturer's compatibility chart. Always inspect gloves before use and change them immediately if contaminated or torn.

-

Eye and Face Protection: Use safety glasses with side shields or chemical splash goggles. If there is a significant splash hazard, a face shield should be worn in addition to goggles.

-

Skin and Body Protection: A standard laboratory coat should be worn to prevent skin contact. If handling large quantities, a chemical-resistant apron may be necessary.[13][14] Ensure closed-toed shoes are worn at all times in the laboratory.

-

Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or failure of engineering controls, a full-facepiece respirator with an organic vapor cartridge should be used by trained emergency response personnel.

Workflow: PPE Donning and Doffing Sequence

The order of donning and doffing PPE is critical to prevent cross-contamination. The following workflow illustrates the standard, self-validating procedure.

Caption: Logical workflow for responding to a vinyl neodecanoate spill.

Section 6: Stability and Reactivity

-

Reactivity: The product is generally non-reactive under normal conditions of use and storage. [10]* Chemical Stability: It is stable under the recommended handling and storage conditions. [10]* Hazardous Polymerization: Spontaneous polymerization can occur if the inhibitor is depleted or when exposed to heat. This can be a violent reaction, potentially leading to container rupture. [1][8]* Conditions to Avoid: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. [10]Protect from direct sunlight. [10]* Incompatible Materials: Avoid contact with strong oxidizers, zinc, and copper. [1][8][10]

Section 7: Disposal Considerations

Disposal of vinyl neodecanoate and its containers must be handled as hazardous waste. [10] Protocol: Waste Disposal

-

Categorization: Classify all waste containing vinyl neodecanoate (unused product, contaminated absorbents, contaminated PPE) as hazardous waste.

-

Containment: Collect liquid waste in a designated, sealed, and properly labeled hazardous waste container. [15]Solid waste (e.g., contaminated paper towels, gloves) should be placed in a separate, clearly labeled container. [15]3. Labeling: Label the waste container with "Hazardous Waste," the full chemical name "Vinyl Neodecanoate," and a clear indication of the associated hazards (e.g., "Toxic," "Environmental Hazard"). [15]4. Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials, until collection.

-

Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor, in accordance with all local, state, and federal regulations. [15]Never dispose of vinyl neodecanoate down the drain or in regular trash. [15][16]

References

-

Vinyl Neodecanoate Safety Data Sheet. (2020, April 24). Scribd. [Link]

-

Vinyl neononanoate. Hubei New景 New Materials Co., Ltd. [Link]

-

Neononanoic acid, ethenyl ester. PubChem, National Institutes of Health. [Link]

-

VINYL NEONONANOATE Product Detail. Chemical Cloud Database. [Link]

-

Safe Operating Procedure for the Handling of Vinylic Monomers. (2009, May). UCLA Department of Chemistry and Biochemistry. [Link]

-

Vinyl neodecanoate. PubChem, National Institutes of Health. [Link]

-

Vinyl records' revival threatens environment and health. (2021, December 21). Environmental Working Group. [Link]

-

Landsiedel, R., et al. (2021). N-vinyl compounds: studies on metabolism, genotoxicity, carcinogenicity. Archives of Toxicology. [Link]

-

Reusable and Disposable Aprons. Protective Industrial Products. [Link]

-

Personal Protective Equipment. Glove America. [Link]

-

Vinyl acetate. U.S. Environmental Protection Agency. [Link]

-

Personal Protection Equipment. Composites One. [Link]

-

Personal Protective Equipment (PPE) Apparel. R.S. Hughes. [Link]

-

Vinyl Manufacturing and the Environment: A Sustainable Choice. Vinyl.org. [Link]

-

Deflating the Dangers of Vinyl With Greener Chemicals. (2010, August 18). Trellis. [Link]

-

SAFETY DATA SHEET Vinyl acetate monomer. Lotte Chemical. [Link]

-

2020 EMERGENCY RESPONSE GUIDEBOOK. Pipeline and Hazardous Materials Safety Administration. [Link]

-

Toxicological Profile for Vinyl Acetate. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Guide To Emergency Preparedness Large Vinyl Guide. Guest Communications Corporation. [Link]

-

Assessment of Emergency Responders After a Vinyl Chloride Release from a Train Derailment. (2012). Centers for Disease Control and Prevention (CDC). [Link]

-

1910.1017 - Vinyl chloride. Occupational Safety and Health Administration. [Link]

-

Management of Hazardous Waste Procedure. Yale Environmental Health & Safety. [Link]

Sources

- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 2. VINYL NEONONANOATE | 54423-67-5 [chemicalbook.com]

- 3. Vinyl neononanoate, mixture of isomers Vinyl neononanoate 54423-67-5 [sigmaaldrich.com]

- 4. Neononanoic acid, ethenyl ester | C11H20O2 | CID 94568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Vinyl neodecanoate | C12H22O2 | CID 65294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. xinjingchem.com [xinjingchem.com]

- 8. VINYL NEODECANOATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. epa.gov [epa.gov]

- 10. scribd.com [scribd.com]

- 11. compositesone.com [compositesone.com]

- 12. rshughes.com [rshughes.com]

- 13. us.pipglobal.com [us.pipglobal.com]

- 14. gloveamerica.com [gloveamerica.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. ehs.yale.edu [ehs.yale.edu]

Methodological & Application

Application Notes and Protocols for the Emulsion Polymerization of Vinyl Neononanoate (VNN) Latex

Introduction: The Strategic Role of Vinyl Neononanoate in Modern Polymer Emulsions

Vinyl neononanoate (VNN), a vinyl ester of neononanoic acid, is a highly branched and hydrophobic monomer.[1] While it can be polymerized alone, its primary industrial and research application is as a modifying co-monomer in emulsion polymerization, particularly with vinyl acetate (VAc) and various acrylates.[2][3] The incorporation of VNN into a polymer backbone imparts a unique combination of properties not achievable with conventional monomers alone. Its bulky, tertiary-substituted α-carbon structure provides exceptional resistance to alkaline hydrolysis, a critical feature for coatings applied to cementitious or plaster substrates.[1] Furthermore, its inherent hydrophobicity significantly enhances the water resistance of the final polymer film, reducing water absorption and whitening.[1][4] These characteristics make VNN-containing latexes ideal for a wide range of demanding applications, including high-performance interior and exterior paints, wood coatings, adhesives, and waterproofing membranes.[3][5]

This document provides a detailed guide to the emulsion polymerization of VNN, focusing on the underlying scientific principles that govern protocol design. It is intended for researchers and polymer scientists seeking to develop robust and high-performance latexes tailored for specific applications.

Core Principles & Mechanistic Insights: Designing a VNN Emulsion Polymerization

A successful emulsion polymerization protocol is more than a recipe; it is a system where each component is selected to control the reaction kinetics and final polymer properties. The highly hydrophobic nature of VNN presents specific considerations that must be addressed.

The Monomer System: Leveraging VNN as a Hydrophobic Modifier

VNN is almost exclusively used as a co-monomer. Its copolymerization with more hydrophilic monomers like vinyl acetate or functional monomers like acrylic acid is essential for creating a stable and versatile latex.

-

Causality of Copolymerization: The extreme water insolubility of VNN makes its homopolymerization via a conventional emulsion process challenging.[6] By copolymerizing it with a monomer like VAc, which has slightly higher water solubility, the overall transport of monomers from the droplets to the growing polymer particles is facilitated.[7]

-

Impact on Glass Transition Temperature (Tg): VNN possesses a low glass transition temperature (Tg). The vinyl ester of neononanoic acid (containing nine carbon atoms) has a higher Tg than the more common vinyl neodecanoate (ten carbon atoms). This allows formulators to create highly hydrophobic polymers with a broad range of possible Tgs by adjusting the co-monomer ratios, thereby controlling the hardness and flexibility of the final film without the need for external plasticizers.[4]

The Surfactant System: Ensuring Colloidal Stability

The choice of surfactant (emulsifier) is critical for controlling particle nucleation, stabilizing the growing polymer particles against agglomeration, and ensuring the long-term shelf-life of the latex.[8]

-

Electrostatic vs. Steric Stabilization: A combination of anionic and non-ionic surfactants is often employed.

-

Anionic Surfactants (e.g., sodium lauryl sulfate, linear alkylbenzene sulfonate salts) adsorb onto the polymer particles, creating a negative charge.[9] This results in electrostatic repulsion between particles, providing excellent mechanical stability.[9][10]

-

Non-ionic Surfactants (e.g., alcohol ethoxylates) provide steric hindrance, creating a physical barrier that prevents particles from coalescing. This is particularly effective at providing stability in the presence of electrolytes and during freeze-thaw cycles.[8]

-

-

Advanced Systems - Reactive Surfactants (Surfmers): Conventional surfactants can migrate within a dried polymer film, creating water-sensitive pathways.[11] Reactive surfactants, or "surfmers," are designed with a polymerizable group that covalently bonds to the polymer backbone.[11][12] This permanently anchors the surfactant, significantly improving the water resistance and overall durability of the final film.[11]

The Initiator System: Controlling the Rate of Polymerization

The initiator generates the primary free radicals that begin the polymerization process. The choice of initiator directly influences the reaction rate, polymer molecular weight, and the required reaction temperature.

-

Thermal Initiators: Water-soluble initiators like potassium persulfate (KPS) or ammonium persulfate (APS) are commonly used.[7][13] They decompose upon heating (typically >60°C) to form sulfate radicals, which initiate polymerization in the aqueous phase.[7] The reaction rate is controlled by adjusting the temperature.

-

Redox Initiator Systems: Redox systems consist of an oxidizing agent (e.g., tert-butyl hydroperoxide, t-BHP) and a reducing agent (e.g., L-ascorbic acid).[14] These systems can generate free radicals at much lower temperatures, even below room temperature.[14] This offers several advantages:

-

Energy Efficiency: Lower reaction temperatures reduce energy costs.

-

Enhanced Control: The reaction rate can be precisely controlled by adjusting the feed rate of the redox components, independent of temperature.[14]

-

Higher Molecular Weight: Lower temperatures generally lead to higher molecular weight polymers.

-

Visualization of the Emulsion Polymerization Workflow

The following diagram illustrates a typical semi-batch process for producing VNN-containing latex, which allows for excellent control over heat generation and polymer composition.

Sources

- 1. pcimag.com [pcimag.com]

- 2. Vinyl neodecanoate - Wikipedia [en.wikipedia.org]

- 3. aosennewmaterial.com [aosennewmaterial.com]

- 4. old.westlakeepoxy.com [old.westlakeepoxy.com]

- 5. Vinyl Neodecanoate Supplier | 51000-52-3 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 6. researchgate.net [researchgate.net]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. The role of surfactants in the emulsion polymerization process – Indovinya | Leader in the production of surfactants and specialty chemicals [indovinya.indoramaventures.com]

- 9. products.pcc.eu [products.pcc.eu]

- 10. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 11. researchgate.net [researchgate.net]

- 12. bch.ro [bch.ro]

- 13. mdpi.com [mdpi.com]

- 14. Influence of redox initiator component ratios on the emulsion copolymerisation of vinyl acetate and neodecanoic acid vinyl ester - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Unraveling the Copolymerization Kinetics of Vinyl Acetate and Vinyl Neononanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed exploration of the copolymerization kinetics of vinyl acetate (VAc) and vinyl neononanoate (VN). It is designed to equip researchers and professionals with the foundational knowledge and practical protocols necessary to investigate this copolymer system. The guide delves into the theoretical underpinnings of copolymerization, outlines a robust experimental workflow for determining reactivity ratios, and provides in-depth protocols for polymer synthesis, purification, and characterization using Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding the kinetic behavior of this monomer pair, researchers can tailor copolymer composition and architecture for a wide array of applications, from advanced coatings and adhesives to specialized polymer binders.[1][2]

Introduction: The Significance of Vinyl Acetate and Vinyl Neononanoate Copolymers

Vinyl acetate (VAc) is a versatile monomer widely used in the production of polymers for adhesives, coatings, and textiles.[3] Copolymers of VAc are of particular interest as they allow for the modification of the polymer's physical and chemical properties.[4] Vinyl neononanoate (VN), a vinyl ester of a highly branched C10 carboxylic acid, offers unique properties when incorporated into a polymer backbone. Its bulky, hydrophobic side chain can enhance water resistance, improve flexibility, and promote adhesion to various substrates.[5]

The copolymerization of VAc with vinyl esters of neo-acids, such as VN, is of significant industrial relevance. These copolymers find applications as binders for fibrous substrates, including textiles, nonwoven fabrics, and roofing materials.[5] Understanding the kinetics of this copolymerization is paramount for controlling the microstructure of the resulting polymer, which in turn dictates its performance characteristics. This guide provides a systematic approach to elucidating the kinetic parameters that govern the incorporation of VAc and VN into a copolymer chain.

Theoretical Background: The Copolymerization Equation and Reactivity Ratios

The kinetics of copolymerization are described by the Mayo-Lewis equation, which relates the composition of the copolymer being formed at any instant to the composition of the monomer feed.[6] The key parameters in this equation are the reactivity ratios, r₁ and r₂.

The reactivity ratio for a given monomer is the ratio of the rate constant for the addition of that monomer to a growing polymer chain ending in the same monomer unit (homopropagation) to the rate constant for the addition of the other monomer (cross-propagation).[6]

For the VAc (M₁) and VN (M₂) system:

-

r₁ = k₁₁ / k₁₂

-

r₂ = k₂₂ / k₂₁

where:

-

k₁₁ is the rate constant for the reaction of a growing chain ending in VAc with a VAc monomer.

-

k₁₂ is the rate constant for the reaction of a growing chain ending in VAc with a VN monomer.

-

k₂₂ is the rate constant for the reaction of a growing chain ending in VN with a VN monomer.

-

k₂₁ is the rate constant for the reaction of a growing chain ending in VN with a VAc monomer.

The values of r₁ and r₂ determine the distribution of monomer units along the copolymer chain. For the analogous system of vinyl acetate and vinyl versatate (a similar neo-acid vinyl ester), the reactivity ratios are both close to 1 (r₁ ≈ r₂ ≈ 1). This indicates an "ideal" or "random" copolymerization, where the monomer units are incorporated into the polymer chain in a statistically random fashion, closely reflecting the monomer feed composition.[1][5] It is highly probable that the VAc and VN system will exhibit similar behavior.

Experimental Workflow for Determining Reactivity Ratios

The determination of reactivity ratios involves a series of copolymerization reactions with varying initial monomer feed compositions. To ensure the accuracy of the results, it is crucial to keep the monomer conversion low (typically below 10%) to assume that the monomer feed composition remains constant throughout the experiment.[7][8]

Figure 1: A schematic overview of the experimental workflow for determining the reactivity ratios of vinyl acetate and vinyl neononanoate.

Detailed Experimental Protocols

Materials

| Material | Supplier | Purity | Notes |

| Vinyl Acetate (VAc) | Sigma-Aldrich | ≥99% | Inhibitor should be removed prior to use. |

| Vinyl Neononanoate (VN) | Available from various suppliers | ≥98% | |

| Azobisisobutyronitrile (AIBN) | Sigma-Aldrich | 98% | Recrystallize from methanol before use. |

| Toluene | Fisher Scientific | ACS Grade | |

| Methanol | Fisher Scientific | ACS Grade | |

| Chloroform-d (CDCl₃) | Cambridge Isotope Laboratories | 99.8 atom % D | For NMR analysis. |

Protocol for Bulk Copolymerization

This protocol describes a single polymerization. A series of experiments with varying monomer feed ratios should be conducted.

-

Monomer Preparation: Prepare a series of monomer mixtures with varying molar ratios of VAc and VN (e.g., 90:10, 75:25, 50:50, 25:75, 10:90).

-

Initiator Addition: To a glass ampoule, add the desired monomer mixture and AIBN as the initiator (e.g., 0.1 wt% of the total monomer weight).

-

Degassing: Freeze the mixture in liquid nitrogen and degas the ampoule under vacuum. Repeat this freeze-pump-thaw cycle at least three times to remove dissolved oxygen, which can inhibit polymerization.[7]

-

Polymerization: Seal the ampoule under vacuum and place it in a constant temperature bath (e.g., 60 °C) for a predetermined time to achieve low monomer conversion (<10%).

-

Reaction Quenching: After the specified time, rapidly cool the ampoule in an ice bath to stop the polymerization.

-

Copolymer Isolation and Purification:

-

Open the ampoule and dissolve the contents in a minimal amount of a suitable solvent like toluene.

-

Precipitate the copolymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, while stirring.

-

Filter the precipitated copolymer and wash it with fresh non-solvent.

-

Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.

-

Protocol for ¹H NMR Analysis of Copolymer Composition

The molar composition of the VAc-VN copolymer can be determined using ¹H NMR spectroscopy.[9][10]

-

Sample Preparation: Dissolve a small amount of the dried copolymer (10-20 mg) in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Spectral Analysis:

-

The characteristic proton signals for the poly(vinyl acetate) (PVAc) units are typically found around 4.8 ppm (methine proton) and 1.9-2.1 ppm (methyl protons).[11]

-

The vinyl neononanoate units will have characteristic signals from the protons on the branched alkyl chain. The exact chemical shifts will depend on the specific structure of the neononanoate isomers.

-

Integrate the area of a well-resolved peak corresponding to the VAc units and a well-resolved peak corresponding to the VN units.

-

The molar fraction of each monomer in the copolymer can be calculated from the ratio of the integrated peak areas, normalized by the number of protons giving rise to each signal.

-

Data Analysis and Interpretation

The reactivity ratios are determined by fitting the experimental data (monomer feed composition vs. copolymer composition) to the Mayo-Lewis equation using non-linear least-squares methods.[6]

The following table presents hypothetical data for the copolymerization of VAc (M₁) and VN (M₂).

| Experiment | Mole Fraction of VAc in Feed (f₁) | Mole Fraction of VN in Feed (f₂) | Mole Fraction of VAc in Copolymer (F₁) | Mole Fraction of VN in Copolymer (F₂) |

| 1 | 0.90 | 0.10 | To be determined experimentally | To be determined experimentally |

| 2 | 0.75 | 0.25 | To be determined experimentally | To be determined experimentally |

| 3 | 0.50 | 0.50 | To be determined experimentally | To be determined experimentally |

| 4 | 0.25 | 0.75 | To be determined experimentally | To be determined experimentally |

| 5 | 0.10 | 0.90 | To be determined experimentally | To be determined experimentally |

Based on the behavior of similar systems like VAc and vinyl versatate, the expected reactivity ratios for VAc and VN are both close to 1. This would result in a copolymer composition that is very similar to the monomer feed composition at low conversions.

Figure 2: A diagram illustrating the four possible propagation reactions in the free-radical copolymerization of vinyl acetate (VAc) and vinyl neononanoate (VN).

Conclusion

This application note provides a comprehensive framework for investigating the copolymerization kinetics of vinyl acetate and vinyl neononanoate. By following the detailed protocols for polymerization, purification, and NMR analysis, researchers can accurately determine the reactivity ratios for this monomer pair. The expected outcome of near-ideal copolymerization behavior, with reactivity ratios close to unity, allows for precise control over the copolymer composition by simply adjusting the monomer feed ratio. This knowledge is crucial for the rational design of VAc-VN copolymers with tailored properties for a variety of advanced material applications.

References

-

International Union of Pure and Applied Chemistry. (2025). Experimental methods and data evaluation procedures for the determination of radical copolymerization reactivity ratios from composition data (IUPAC Recommendations 2025). Retrieved from [Link]

-

ResearchGate. (n.d.). Sample ¹H NMR spectrum of VAE copolymer with the identification of each spectrum. Retrieved from [Link]

-

Shodhganga. (n.d.). Chapter 3: Synthesis and characterization of vinyl acetate-based co- and terpolymers. Retrieved from [Link]

-

MDPI. (2024). Bulk Free Radical Terpolymerization of Butyl Acrylate, 2-Methylene-1,3-Dioxepane and Vinyl Acetate: Terpolymer Reactivity Ratio Estimation. Retrieved from [Link]

-

IUPAC. (n.d.). Radical Copolymerization Reactivity Ratios. Retrieved from [Link]

-

CoatingsTech. (2010). MASONRY COATINGS. Retrieved from [Link]

-

RSC Publishing. (2022). Influence of redox initiator component ratios on the emulsion copolymerisation of vinyl acetate and neodecanoic acid vinyl ester. Retrieved from [Link]

-

Pure. (1994). Determination of the reactivity ratios of methyl acrylate with the vinyl esters vinyl acetate, vinyl 2,2-dimethyl-propanoate, an. Retrieved from [Link]

-

PCI Magazine. (2013). Branched Vinyl Ester Monomers. Retrieved from [Link]

-

MDPI. (2021). Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Understanding the emulsion copolymerization kinetics of vinyl acetate and vinyl silanes. Retrieved from [Link]

-

Science and Education Publishing. (2019). The Characterization of Poly n-Vinyl Pyrrolidone-Polyvinyl Acetate (PVP-PVAc) Copolymers and Blends by Nuclear Magnetic Resonance Spectroscopy, Fourier Transform Infrared Spectroscopy, and Elemental Analysis. Retrieved from [Link]

-

IChemE. (n.d.). Understanding vinyl acetate polymerisation accidents. Retrieved from [Link]

-

American Coatings Association. (2010). Vinyl Acetate-Versatic Acid Vinyl Ester Copolymer for Masonry Coatings. Retrieved from [Link]

-

CORE. (n.d.). The Emulsion Polymerization of Vinyl Acetate. Retrieved from [Link]

-

Polymer. (1994). A new linear method to calculate monomer reactivity ratios by using high conversion copolymerization data: terminal model. Retrieved from [Link]

-

Academia.edu. (n.d.). (PDF) Thermal Characterization of Vinyl Acetate—Ethylene Copolymers. Retrieved from [Link]

-

Iraqi National Journal of Chemistry. (2007). Determination of Monomer Reactivity Ratios of Poly ( Acrylonitrile – co – vinylacetate ). Retrieved from [Link]

Sources

- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 2. mcpolymers.com [mcpolymers.com]

- 3. icheme.org [icheme.org]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. pure.tue.nl [pure.tue.nl]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. cpsm.kpi.ua [cpsm.kpi.ua]

- 9. researchgate.net [researchgate.net]

- 10. 14.139.213.3:8080 [14.139.213.3:8080]

- 11. Table 4. Summary of key 1H NMR peaks for PVP and PVAc homopolymer : The Characterization of Poly n-Vinyl Pyrrolidone-Polyvinyl Acetate (PVP-PVAc) Copolymers and Blends by Nuclear Magnetic Resonance Spectroscopy, Fourier Transform Infrared Spectroscopy, and Elemental Analysis : Science and Education Publishing [pubs.sciepub.com]